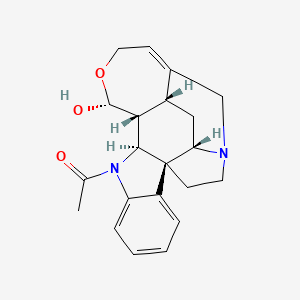
Diaboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaboline is a naturally occurring alkaloid extracted from the flowering plant Strychnos diaboli. It was first isolated by H. King in 1949 and later synthesized in 2002 by M. Shibasaki and co-workers. This compound is known for its potent neurotoxic properties and acts as a glycine receptor antagonist, similar to strychnine .
準備方法
Diaboline can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route involves multiple steps, including ester hydrolysis, decarboxylation, oxidation, and reduction. The key intermediate in the synthesis is geissoschizine, which undergoes further transformations to yield this compound
化学反応の分析
Diaboline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学的研究の応用
Diaboline has several scientific research applications:
Chemistry: this compound is used as a model compound in organic synthesis studies due to its complex structure and reactivity.
Biology: this compound’s role as a glycine receptor antagonist makes it valuable in neurobiological research, particularly in studying the mechanisms of neurotransmission and neurotoxicity.
Medicine: While this compound itself is not used therapeutically, its structural analogs and derivatives are studied for potential medicinal applications.
作用機序
Diaboline exerts its effects by antagonizing glycine receptors in the central nervous system. This action inhibits the inhibitory neurotransmitter glycine, leading to increased neuronal excitability and convulsions. The molecular targets of this compound include the glycine receptor subunits, and its pathway involves disrupting normal neurotransmission, which can result in severe neurotoxic effects .
類似化合物との比較
Diaboline is structurally and functionally similar to other alkaloids such as strychnine and brucine. this compound is unique in its specific glycine receptor antagonism and its distinct synthetic pathway. Similar compounds include:
Strychnine: Another potent glycine receptor antagonist with a similar neurotoxic profile.
Brucine: A related alkaloid with similar biological activity but different structural features.
Curare alkaloids: A group of compounds with similar mechanisms of action but varying degrees of potency and toxicity.
This compound’s uniqueness lies in its specific interactions with glycine receptors and its distinct synthetic and natural biosynthetic pathways.
特性
CAS番号 |
509-40-0 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-11-yl]ethanone |
InChI |
InChI=1S/C21H24N2O3/c1-12(24)23-16-5-3-2-4-15(16)21-7-8-22-11-13-6-9-26-20(25)18(19(21)23)14(13)10-17(21)22/h2-6,14,17-20,25H,7-11H2,1H3/t14-,17-,18+,19-,20+,21+/m0/s1 |
InChIキー |
QSDMAJZSSDNJPO-YJQMPPAXSA-N |
異性体SMILES |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=CC=CC=C61 |
正規SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)
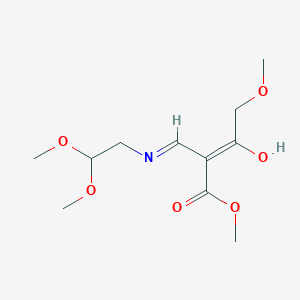
![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)

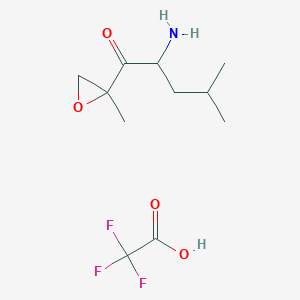
![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)
![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)
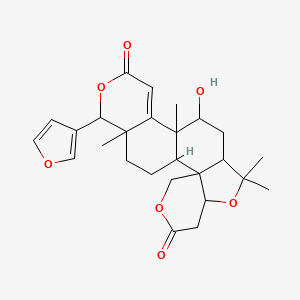

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
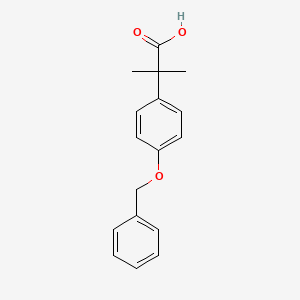
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)


